Cas no 1421517-72-7 (4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine)

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-[4-[(Phenylmethyl)sulfonyl]-1-piperazinyl]-6-(1H-pyrrol-1-yl)pyrimidine
- 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
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- インチ: 1S/C19H21N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-9,14,16H,10-13,15H2
- InChIKey: QIAZPIKUILCYAJ-UHFFFAOYSA-N
- ほほえんだ: C1=NC(N2C=CC=C2)=CC(N2CCN(S(CC3=CC=CC=C3)(=O)=O)CC2)=N1
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 625.2±65.0 °C(Predicted)
- 酸性度係数(pKa): 3.53±0.37(Predicted)
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6363-0742-1mg |
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |
1421517-72-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6363-0742-30mg |
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |
1421517-72-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6363-0742-4mg |
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |
1421517-72-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6363-0742-20mg |
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |
1421517-72-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6363-0742-5mg |
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |
1421517-72-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6363-0742-10mg |
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |
1421517-72-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6363-0742-15mg |
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |
1421517-72-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6363-0742-10μmol |
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |
1421517-72-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6363-0742-3mg |
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |
1421517-72-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6363-0742-75mg |
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine |
1421517-72-7 | 75mg |
$208.0 | 2023-09-09 |
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidineに関する追加情報
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine: A Comprehensive Overview
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine (CAS No. 1421517-72-7) is a highly specialized chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, with its unique structural features, has been extensively studied for its potential applications in drug development, particularly in the treatment of various diseases, including cancer and neurodegenerative disorders. The molecule's design incorporates a piperazine ring, a pyrimidine core, and a phenylmethanesulfonyl group, which collectively contribute to its distinctive properties.
The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a common structural element in many bioactive compounds. In this compound, the piperazine ring is substituted with a phenylmethanesulfonyl group at the 4-position. This substitution not only enhances the compound's stability but also plays a crucial role in modulating its pharmacokinetic properties. The pyrimidine core, on the other hand, is a heterocyclic aromatic system that is often associated with nucleic acid analogs and has been implicated in various biological processes. The presence of a pyrrole group at the 6-position further adds to the compound's complexity and potential for interaction with biological targets.
Recent studies have highlighted the importance of 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. The compound's ability to inhibit specific kinases has been validated through in vitro assays, demonstrating its potential as a lead compound for drug discovery.
In addition to its enzymatic activity, this compound has also been investigated for its anti-inflammatory and antioxidant properties. Research indicates that the phenylmethanesulfonyl group contributes significantly to these effects by enhancing the molecule's ability to scavenge free radicals and reduce oxidative stress. These findings underscore the compound's versatility and its potential application in treating conditions characterized by inflammation and oxidative damage.
The synthesis of 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, making this approach more practical for large-scale production. The optimization of synthetic routes continues to be an area of active research, driven by the need for cost-effective and environmentally friendly methods.
From an analytical standpoint, the characterization of this compound relies on advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the compound's molecular structure and purity, ensuring its suitability for pharmacological studies. The integration of computational chemistry tools has further enhanced our understanding of the compound's interactions with biological targets at the molecular level.
Looking ahead, ongoing research is focused on exploring the therapeutic potential of 4-(4-phenylmethanesulfonylpiperazin-1-yli)-6-(1H-pyrrol-i-l)pyrimidine in preclinical models of disease. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for translational research aimed at bridging the gap between laboratory findings and clinical applications.
In conclusion, 4-(4-phenvlmethanesulfonylpiperazin-i-yli)-6-(iH-pyrroli-l)ylinidin, with its unique structural features and promising biological activities, represents a significant advancement in medicinal chemistry. As research continues to unfold, this compound holds great promise for contributing to the development of innovative therapeutic agents that address unmet medical needs.
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